molecular formula C7H15NO B7946167 2-Amino-1-methylcyclohexan-1-ol

2-Amino-1-methylcyclohexan-1-ol

Cat. No.: B7946167
M. Wt: 129.20 g/mol
InChI Key: GOMUTBIHKDUNDP-UHFFFAOYSA-N
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Description

2-Amino-1-methylcyclohexan-1-ol is an organic compound with the molecular formula C7H15NO It is a cyclohexanol derivative, where the cyclohexane ring is substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1-methylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone derivatives. For instance, the reaction of 1-methylcyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reductive amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form more saturated amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction typically produces more saturated amines .

Scientific Research Applications

2-Amino-1-methylcyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclohexanol moiety can provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-methylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group on a cyclohexane ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-amino-1-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9)5-3-2-4-6(7)8/h6,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMUTBIHKDUNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902930
Record name NoName_3506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-7-oxabicyclo[4.1.0]heptane, 30a, (1.0 g, 7.1 mmol) in water was added ammonium hydroxide (6.0 mL, 154.1 mmol). The mixture was heated to 50° C. for 48 hours. The mixture was diluted with water, extracted with EtOAc and then twice with 20% MeOH/CHCl3. The organic phases were dried (MgSO4), filtered and concentrated in vacuo to provide the desired product, 30b, as an amorphous white solid.
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